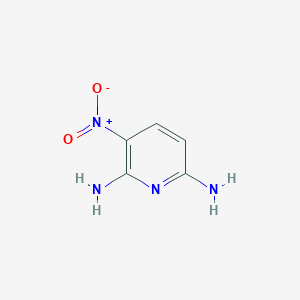

2,6-Diamino-3-nitropyridine

Description

Properties

IUPAC Name |

3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEVSKPZTQIPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313072 | |

| Record name | 2,6-DIAMINO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3346-63-2 | |

| Record name | 3-Nitro-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3346-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404692 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003346632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3346-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-DIAMINO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Diamino-3-nitropyridine

<

Introduction

2,6-Diamino-3-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of amino and nitro functional groups on the pyridine scaffold imparts specific reactivity, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The electron-donating amino groups and the electron-withdrawing nitro group create a distinct electronic profile, enabling a variety of chemical transformations. This guide provides an in-depth overview of its chemical identity, properties, synthesis, applications, and safety protocols, offering a critical resource for professionals in the chemical and biomedical sciences.

Part 1: Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The CAS (Chemical Abstracts Service) number is a unique identifier that prevents ambiguity between different compounds or naming conventions.

CAS Number: 35394-49-1

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, and developing formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₄O₂ | [1] |

| Molecular Weight | 154.13 g/mol | [1] |

| Appearance | Light yellow to yellowish-brown solid | [1] |

| Melting Point | 210 - 215 °C | [1] |

| Boiling Point | Decomposes before boiling | [1] |

| Solubility | Poorly soluble in water | [1] |

| Stability | Stable under normal conditions. Can react with strong oxidizing agents. | [1] |

These properties indicate that this compound is a stable, solid compound at room temperature with limited solubility in aqueous media, a key consideration for reaction solvent selection and purification processes.

Part 2: Synthesis and Reactivity

The synthesis of functionalized pyridine rings is a cornerstone of heterocyclic chemistry. This compound is typically synthesized from more readily available pyridine precursors. The most common approach involves the nitration of 2,6-diaminopyridine.

The causality behind this synthetic choice lies in the directing effects of the substituents. The two amino groups are strongly activating and ortho-, para-directing. In the case of 2,6-diaminopyridine, the 3 and 5 positions are electronically enriched and sterically accessible, making them susceptible to electrophilic substitution.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound and its potential for further functionalization, a common strategy in drug discovery programs.

Caption: Synthetic route to this compound and its utility as a chemical intermediate.

The nitro group in the final compound is particularly useful as it can be readily reduced to an amino group, yielding 2,3,6-triaminopyridine. This tri-substituted pyridine is a valuable precursor for constructing complex heterocyclic systems through condensation reactions.

Part 3: Applications in Research and Drug Development

Substituted nitropyridines are recognized as "privileged structural motifs" in medicinal chemistry.[2] Their derivatives are investigated for a wide range of biological activities. The core structure of this compound makes it an attractive starting point for synthesizing novel compounds.

-

Scaffold for Bioactive Molecules: The pyridine ring is a core component in numerous FDA-approved drugs.[2] The specific substitution pattern of this compound allows for the creation of libraries of compounds for high-throughput screening. For instance, related structures like 2,6-dichloro-3-nitropyridine are crucial intermediates in synthesizing new chemical entities (NCEs) for potential antiviral or antibacterial agents.[3]

-

Kinase Inhibitors: The development of kinase inhibitors is a major focus in oncology research. The pyridine scaffold can be elaborated to interact with the ATP-binding site of various kinases. The functional groups on this compound provide handles for adding side chains that can enhance potency and selectivity.

-

Materials Science: Diaminopyridine derivatives are used in the synthesis of dyes and pigments.[4] The chromophoric properties arising from the nitro and amino groups can be tuned through further chemical modification. Additionally, related energetic materials like 2,6-diamino-3,5-dinitropyridine and its N-oxide have been synthesized and studied for their properties.[5][6]

Part 4: Safety, Handling, and Experimental Protocols

As with any chemical reagent, proper safety protocols are paramount. The information provided in Safety Data Sheets (SDS) from suppliers is the primary source for handling and emergency procedures.

Hazard Identification and Precautions

General Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.[10]

Example Experimental Protocol: Reduction of the Nitro Group

This protocol is a representative example of a common transformation performed on this class of compounds. The choice of a reducing agent like tin(II) chloride is based on its effectiveness in selectively reducing aromatic nitro groups in the presence of other functional groups under acidic conditions.

Objective: To synthesize 2,3,6-triaminopyridine from this compound.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, standard glassware.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol or a similar suitable solvent.

-

Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid.

-

Reaction: Add the SnCl₂/HCl solution to the flask containing the nitropyridine. The reaction is often exothermic.

-

Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). Caution: This is a highly exothermic process.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: The crude 2,3,6-triaminopyridine can be further purified by recrystallization or column chromatography as needed.

This protocol is illustrative. Researchers must consult peer-reviewed literature for validated procedures and adapt them based on laboratory safety standards and specific experimental goals.

Conclusion

This compound is a synthetically valuable compound with significant potential in medicinal chemistry and materials science. Its well-defined structure, featuring strategically placed amino and nitro groups, allows for predictable reactivity and serves as a robust platform for constructing more complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers aiming to leverage this versatile intermediate in their scientific endeavors.

References

- Wang, Y., et al. (2012). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.

- Fisher Scientific. (2010). Safety Data Sheet for 2,6-Dichloro-3-nitropyridine.

- NIST. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. NIST Chemistry WebBook.

- Zhang, J., et al. (2014). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Journal of Chemical Research.

- Thermo Fisher Scientific. (2010).

- Fisher Scientific. (2010).

- Biosynth. (2022). Safety Data Sheet for 4-Amino-2,6-dichloro-3-nitropyridine.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- ChemicalBook. (n.d.). 2,6-DIAMINO-3,5-DINITROPYRIDINE synthesis.

- European Commission, Scientific Committee on Consumer Safety. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- SpectraBase. (n.d.). 2,6-DIAMINO-3,5-DINITRO-PYRIDINE;DADNP.

- ResearchGate. (n.d.). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide.

- Pipzine Chemicals. (n.d.). 3-Nitropyridine-2,6-diamine Supplier China.

- ResearchGate. (n.d.). A new polymorph of 2,6-diaminopyridine.

- Kuranov, A. M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.

- PubChem. (n.d.). 2-Amino-6-methyl-3-nitropyridine.

- ChemicalBook. (n.d.). 2,6-DIAMINO-3-NITROSOPYRIDINE Product Description.

- Sigma-Aldrich. (n.d.). 2-Amino-3-nitropyridine 99%.

- Sigma-Aldrich. (n.d.). 2,6-Diaminopyridine 98%.

- Chem-Impex. (n.d.). 2,6-Dichloro-3-nitropyridine.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-6-nitro-pyridine.

- ChemicalBook. (n.d.). 2,6-Dimethyl-3-nitropyridine.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Synthesis: Leveraging 2,6-Dichloro-3-nitropyridine (CAS 16013-85-7) for New Chemical Entities.

Sources

- 1. 3-Nitropyridine-2,6-diamine Supplier China | Properties, Uses, Safety, Price & Purchasing Guide [pipzine-chem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 2,6-Diaminopyridine 98 141-86-6 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Diamino-3-nitropyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

2,6-Diamino-3-nitropyridine is a substituted pyridine derivative featuring two amino groups and a nitro group attached to the pyridine core. This arrangement of functional groups—electron-donating amino groups and a strongly electron-withdrawing nitro group—creates a unique electronic profile that makes it a molecule of significant interest. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to engage in hydrogen bonding and other key intermolecular interactions.[1] The specific substitution pattern of this compound makes it a versatile intermediate for the synthesis of more complex heterocyclic systems, with potential applications ranging from pharmaceutical development to materials science and the formulation of specialized energetic materials.[2][3] This guide provides a comprehensive overview of its synthesis, properties, and potential applications for researchers and drug development professionals.

Core Molecular Structure and Identifiers

The structural and identifying information for this compound is crucial for its accurate use and documentation in a research context.

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | 3-Nitropyridine-2,6-diamine | - |

| CAS Number | 3346-63-2 | [4] |

| Molecular Formula | C₅H₆N₄O₂ | [5] |

| Molecular Weight | 154.13 g/mol | [5] |

Synthesis and Purification

The primary and most direct route for the synthesis of this compound is the electrophilic nitration of the commercially available precursor, 2,6-diaminopyridine. The amino groups are strongly activating and ortho-, para-directing. Therefore, nitration is expected to occur at the 3- and 5-positions. Careful control of reaction conditions is necessary to favor mono-nitration.

An alternative conceptual pathway involves the nucleophilic aromatic substitution of a di-halogenated precursor, such as 2,6-dichloro-3-nitropyridine, with ammonia. This method is often employed for constructing substituted pyridines when direct nitration is not feasible or yields are low.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

2,6-Diaminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (or other suitable base)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Substrate: Slowly add 2,6-diaminopyridine to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C during the addition to manage the exothermic dissolution.

-

Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2,6-diaminopyridine in sulfuric acid. The reaction is highly exothermic; maintain the temperature strictly between 0-5 °C. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The precipitated solid is then collected by vacuum filtration and washed thoroughly with cold deionized water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Physical and Spectroscopic Properties

The physical and spectroscopic properties are essential for the identification, characterization, and application of this compound in a research setting.

Table of Physical Properties

| Property | Value | Comments |

| Appearance | Light yellow to yellowish-brown solid | The color is typical for nitro-aromatic compounds.[5] |

| Melting Point | ~210 - 215 °C | [5] |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents like DMSO and methanol. | Solubility in DMSO is common for polar heterocyclic compounds. Solubility in methanol is also expected.[5][7] |

| Stability | Stable under normal laboratory conditions. Can react with strong oxidizing agents. | [5] |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the protons of the two non-equivalent amino groups.

-

Aromatic Protons (H-4, H-5): Two doublets are expected in the aromatic region (δ 6.0-8.5 ppm). The protons on the pyridine ring will split each other (ortho coupling). The exact chemical shifts will be influenced by the strong electron-withdrawing nitro group and the electron-donating amino groups.

-

Amino Protons (-NH₂): Two broad singlets are expected for the two amino groups, likely in the range of δ 5.0-8.0 ppm. Their chemical shift can be concentration-dependent and they may exchange with D₂O. The protons on the C2-amino and C6-amino groups are in different chemical environments due to the adjacent nitro group, leading to distinct signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Five distinct signals are expected for the five carbon atoms of the pyridine ring.

-

C2 & C6 (bearing -NH₂): These carbons will be significantly upfield-shifted due to the strong shielding effect of the amino groups, likely appearing in the δ 150-160 ppm range.

-

C3 (bearing -NO₂): This carbon will be deshielded, but its exact position will be influenced by the adjacent amino group.

-

C4 & C5: These carbons will appear in the typical aromatic region for pyridines (δ 100-140 ppm). Their chemical shifts are influenced by all three substituents.

-

FT-IR Spectroscopy

The infrared spectrum is used to identify the key functional groups present in the molecule.

-

N-H Stretching (Amino groups): Two or more sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

N-O Stretching (Nitro group): Two strong, characteristic bands are expected. The asymmetric stretch typically appears around 1500-1550 cm⁻¹, and the symmetric stretch appears around 1300-1350 cm⁻¹.

-

C=C and C=N Stretching (Pyridine ring): Multiple bands in the 1400-1650 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.

-

N-H Bending (Amino groups): A band around 1600-1650 cm⁻¹ is expected for the scissoring vibration of the amino groups.

UV-Vis Spectroscopy

The UV-Visible spectrum, typically recorded in a solvent like ethanol or methanol, provides information about the electronic transitions within the molecule.

-

For nitro-aromatic compounds, characteristic absorption bands are expected due to π → π* and n → π* transitions. The presence of the amino groups will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted nitropyridine. For the parent compound 2,6-diaminopyridine, absorption peaks have been observed around 308 nm and 244 nm.[12] The addition of the nitro group is expected to shift these to longer wavelengths.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups on the pyridine ring.

Caption: Key reactivity aspects of this compound.

-

Nucleophilicity of Amino Groups: The two primary amino groups are nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. The nucleophilicity of the amino group at C2 may be slightly reduced due to the proximity of the electron-withdrawing nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 2,3,6-triaminopyridine, a highly functionalized building block for synthesizing fused heterocyclic systems.[6]

-

Aromatic Ring Reactivity: The pyridine ring is generally electron-deficient. However, the two amino groups are strongly activating, while the nitro group is strongly deactivating. This complex electronic landscape makes further electrophilic substitution challenging and would likely be directed to the C5 position. Conversely, the electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution if a suitable leaving group were present.

-

Coordination Chemistry: The molecule possesses multiple sites for metal coordination, including the pyridine ring nitrogen and the two exocyclic amino nitrogens, making it a potential ligand for the synthesis of coordination compounds.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable precursor in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediates: Pyridine scaffolds are prevalent in FDA-approved drugs.[1] Diaminopyridine derivatives, in particular, serve as key intermediates in the synthesis of compounds with antiproliferative activity, making them relevant for cancer research. The strategic placement of amino and nitro groups allows for sequential modifications to build complex, biologically active molecules.[3]

-

Precursors to Fused Heterocycles: The vicinal arrangement of an amino group and a reducible nitro group (which can become an amino group) at the C2 and C3 positions is ideal for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known to have diverse biological activities.

-

Materials Science: Aromatic amines and nitro compounds are foundational in the dye industry. This molecule could serve as a precursor for novel azo dyes or pigments.[7]

-

Energetic Materials: The high nitrogen content and the presence of both fuel (amino) and oxidizer (nitro) functionalities within the same molecule suggest its potential as a component or precursor for energetic materials, similar to the well-studied 2,6-diamino-3,5-dinitropyridine (DADNP).[13][14]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, precautions can be inferred from related compounds like 2,6-diaminopyridine and various nitropyridines.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Aromatic amines and nitro compounds can be toxic and may cause skin or eye irritation. Assume the compound is hazardous upon ingestion, inhalation, or skin contact.

References

-

Bakke, J. (2004). Synthesis and Functionalization of 3-Nitropyridines. Semantic Scholar. [Link]

-

SpectraBase. (n.d.). 2,6-DIAMINO-3,5-DINITRO-PYRIDINE;DADNP - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

-

Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry. [Link]

-

Bakke, J. (2004). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

-

Bakke, J. (2004). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

ResearchGate. (n.d.). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. [Link]

-

IOSR Journal of Applied Chemistry. (2015). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [Link]

-

Wang, Y., et al. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. ResearchGate. [Link]

-

European Commission. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. [Link]

-

ResearchGate. (n.d.). A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. [Link]

-

NIST. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. [Link]

-

DTIC. (1995). 2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive. [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

ResearchGate. (n.d.). UV-visible spectra of control and treated 2, 6-Diaminopyridine (T1 and T2). [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. [Link]

-

SpectraBase. (n.d.). 2,6-Diaminopyridine - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP). [Link]

-

ResearchGate. (n.d.). A new polymorph of 2,6-diaminopyridine | Request PDF. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]

-

SpectraBase. (n.d.). 2-chloro-3-[(2,6-diamino-3-pyridyl)azo]-6-phenylpyridine - Optional[UV-VIS] - Spectrum. [Link]

-

PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. [Link]

-

PMC. (2018). Medicinal chemistry of acridine and its analogues. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 4214-75-9|2-Amino-3-nitropyridine|BLD Pharm [bldpharm.com]

- 5. 3-Nitropyridine-2,6-diamine Supplier China | Properties, Uses, Safety, Price & Purchasing Guide [pipzine-chem.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. 2-Amino-3-nitropyridine(4214-75-9) 13C NMR [m.chemicalbook.com]

- 9. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum [chemicalbook.com]

- 10. 2,6-Diaminopyridine(141-86-6) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,6-Diamino-3-nitropyridine: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-3-nitropyridine, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of amino and nitro functional groups on the pyridine scaffold imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound, offering insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are crucial for understanding its reactivity and potential applications.

Molecular Identity

-

Systematic Name: 3-Nitropyridine-2,6-diamine

-

Synonyms: this compound

-

CAS Number: 3346-63-2[1]

-

Molecular Formula: C₅H₆N₄O₂[1]

-

Molecular Weight: 154.13 g/mol [1]

Structural Representation

The molecular structure of this compound consists of a central pyridine ring substituted with two amino groups at positions 2 and 6, and a nitro group at position 3.

Caption: 2D structure of this compound.

The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment that influences its chemical behavior.

Physicochemical Data Summary

A compilation of key physicochemical properties is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₂ | [1] |

| Molecular Weight | 154.13 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred |

| CAS Number | 3346-63-2 | [1] |

Synthesis and Methodologies

The synthesis of this compound is not as straightforward as some other pyridine derivatives, often appearing as a byproduct in reactions targeting related structures. However, understanding its formation provides a basis for its intentional preparation.

Synthetic Precursors and Pathways

A common precursor for the synthesis of substituted nitropyridines is 2,6-dichloropyridine. The synthesis of the key intermediate, 2-amino-6-chloro-3-nitropyridine, often starts from this compound.

Workflow for Precursor Synthesis:

Caption: Synthetic pathway to 2-amino-6-chloro-3-nitropyridine, with this compound as a potential byproduct.

Formation as a Byproduct in Flupirtine Synthesis

The synthesis of the analgesic drug flupirtine provides significant insight into the formation of this compound. Flupirtine synthesis often commences with 2,6-dichloro-3-nitropyridine.[2] A selective ammonolysis is carried out to produce 2-amino-3-nitro-6-chloropyridine. However, an excessive reaction can lead to the formation of this compound as a byproduct.[1] This suggests that a direct, high-yield synthesis could be achieved by forcing the ammonolysis of 2,6-dichloro-3-nitropyridine to completion.

Hypothetical Direct Synthesis Protocol

Based on the principles of nucleophilic aromatic substitution on pyridines, a plausible, though not explicitly detailed in literature, protocol for the synthesis of this compound would involve the following steps. This protocol is illustrative and would require optimization.

Step 1: Nitration of 2,6-Dichloropyridine

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,6-dichloropyridine while maintaining a low temperature (e.g., 0 °C).

-

After the addition, the reaction mixture is carefully heated to facilitate the nitration process.

-

The reaction is then quenched by pouring it onto ice, leading to the precipitation of 2,6-dichloro-3-nitropyridine.

-

The solid product is collected by filtration and washed.

Step 2: Diamination of 2,6-Dichloro-3-nitropyridine

-

The synthesized 2,6-dichloro-3-nitropyridine is dissolved in a suitable solvent (e.g., a polar aprotic solvent).

-

The solution is treated with an excess of an ammonia source (e.g., aqueous ammonia or ammonia gas) under pressure in a sealed reaction vessel.

-

The reaction is heated to a temperature sufficient to drive the substitution of both chlorine atoms.

-

Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated and purified, likely through recrystallization.

Spectroscopic Characterization (Predicted)

While specific, experimentally verified spectra for this compound are not widely published, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and nitro substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts indicating the electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 154.13.

Applications in Research and Drug Development

The utility of this compound primarily lies in its role as a chemical intermediate for the synthesis of more complex molecules with potential biological activity.

Precursor in Pharmaceutical Synthesis

As previously mentioned, this compound is a known byproduct in the synthesis of flupirtine, a non-opioid analgesic.[1][2] This connection highlights its potential as a starting material or a key intermediate in the development of other centrally acting drugs. The presence of multiple reactive sites allows for diverse chemical modifications to explore structure-activity relationships.

Scaffold for Bioactive Molecules

The nitropyridine moiety is a recognized structural motif in various bioactive compounds.[3] Nitropyridines have been investigated for a range of biological activities, including:

-

Antitumor

-

Antiviral

-

Antibacterial

The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of novel compounds targeting these therapeutic areas. The amino groups can be readily functionalized to introduce different side chains, while the nitro group can be reduced to an amino group, providing another point for chemical elaboration.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Health Hazards: Compounds of this class can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with significant, though currently under-explored, potential in the fields of medicinal and synthetic chemistry. Its defined molecular structure and the presence of versatile functional groups make it a valuable building block for the creation of novel compounds. While detailed experimental data on its synthesis and properties are sparse in publicly accessible literature, its known role as a byproduct in the synthesis of the drug flupirtine provides a solid foundation for its targeted preparation. Further research into the direct synthesis, characterization, and derivatization of this compound is warranted to fully unlock its potential for the development of new therapeutic agents and other advanced materials.

References

- Google Patents. Synthesis method for flupirtine maleate compound - CN105541705A.

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

-

Pharmaffiliates. 3-Nitropyridine-2,6-diamine | CAS No : 3346-63-2. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. FLUPIRTINE. Available at: [Link]

Sources

Spectral Data for 2,6-Diamino-3-nitropyridine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 2,6-Diamino-3-nitropyridine, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally related analogues to offer an in-depth predictive analysis. We present anticipated data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed justifications for the predicted spectral features. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of this data, intended to serve as a self-validating framework for researchers who synthesize and characterize this compound. This work aims to bridge the current data gap and provide a valuable resource for scientists engaged in drug development and chemical research.

Introduction: The Rationale for Predictive Spectral Analysis

This compound is a substituted pyridine derivative with potential applications stemming from its combination of electron-donating amino groups and an electron-withdrawing nitro group. This unique electronic arrangement can impart specific chemical reactivity, photophysical properties, and biological activity. Accurate spectral characterization is the cornerstone of modern chemical research, providing unambiguous confirmation of molecular structure and purity.

However, a thorough review of the scientific literature reveals a scarcity of published experimental spectral data for this compound. This guide addresses this knowledge gap by providing a robust, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are not arbitrary; they are grounded in the fundamental principles of each spectroscopic technique and informed by a comparative analysis of experimentally determined data for the following closely related compounds:

-

2,6-Diaminopyridine: The parent molecule, providing a baseline spectrum.

-

2-Amino-3-nitropyridine: Illustrates the effect of a nitro group on an aminopyridine ring.

-

2,6-Diamino-3,5-dinitropyridine: Shows the impact of an additional nitro group.

By understanding the incremental effects of these functional groups on the spectra of known molecules, we can extrapolate with a high degree of confidence the expected spectral characteristics of this compound. This approach provides researchers with a valuable tool for identifying this compound in reaction mixtures and for confirming the success of its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons and the two amino groups. The introduction of the electron-withdrawing nitro group at the 3-position will significantly influence the chemical shifts of the adjacent protons.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of this compound and Related Compounds.

| Compound | H-3 | H-4 | H-5 | NH₂ | Solvent |

| 2,6-Diaminopyridine | 5.86 (d) | 7.28 (t) | 5.86 (d) | 5.40 (s) | DMSO-d₆ |

| 2-Amino-3-nitropyridine | - | 8.38 (dd) | 6.75 (dd) | 7.30 (s) | DMSO-d₆ |

| This compound (Predicted) | - | ~8.0-8.2 (d) | ~6.0-6.2 (d) | ~6.0-6.5 (br s), ~7.5-8.0 (br s) | DMSO-d₆ |

Rationale for Prediction:

-

H-4 Proton: The H-4 proton is situated para to the 2-amino group and meta to the 6-amino group, but ortho to the strongly electron-withdrawing nitro group. This proximity to the nitro group will cause a significant downfield shift, predicted to be in the range of 8.0-8.2 ppm . It is expected to appear as a doublet due to coupling with the H-5 proton.

-

H-5 Proton: The H-5 proton is ortho to the 6-amino group and meta to both the 2-amino and 3-nitro groups. The electron-donating effect of the ortho amino group will cause an upfield shift. Therefore, this proton is predicted to resonate at approximately 6.0-6.2 ppm , appearing as a doublet coupled with the H-4 proton.

-

Amino Protons (NH₂): The two amino groups are in different chemical environments. The C-2 amino group is adjacent to the nitro group, which may lead to intramolecular hydrogen bonding, restricting rotation and causing its protons to appear as a broader signal at a more downfield position (~7.5-8.0 ppm ). The C-6 amino group's protons are expected to be more shielded and appear further upfield as a broad singlet (~6.0-6.5 ppm ).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached groups and resonance effects.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of this compound and Related Compounds.

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |

| 2,6-Diaminopyridine | 158.9 | 95.8 | 138.1 | 95.8 | 158.9 | DMSO-d₆ |

| 2-Amino-3-nitropyridine | 157.5 | 132.1 | 149.2 | 112.9 | 151.7 | DMSO-d₆ |

| This compound (Predicted) | ~155-158 | ~120-125 | ~140-145 | ~98-102 | ~158-161 | DMSO-d₆ |

Rationale for Prediction:

-

C-2 and C-6: These carbons are directly attached to amino groups and the ring nitrogen, leading to a significant downfield shift. Their chemical shifts are predicted to be in the range of 155-158 ppm and 158-161 ppm , respectively.

-

C-3: This carbon is directly bonded to the electron-withdrawing nitro group, which will cause a substantial downfield shift compared to the C-3 in 2,6-diaminopyridine. A predicted chemical shift of 120-125 ppm is reasonable.

-

C-4: The C-4 carbon is influenced by the resonance effect of the amino groups and the inductive effect of the nitro group. It is expected to be deshielded and appear around 140-145 ppm .

-

C-5: The C-5 carbon is shielded by the ortho amino group at C-6, leading to an upfield chemical shift, predicted to be in the region of 98-102 ppm .

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized method for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve a wide range of polar organic compounds and its high boiling point.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the vibrational modes of the amino groups, the nitro group, and the pyridine ring.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300-3500 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1520-1560 | Strong |

| Symmetric NO₂ Stretch | 1340-1380 | Strong |

| C=C and C=N Stretch (Pyridine Ring) | 1580-1620 | Medium-Strong |

| N-H Bend (Amino) | 1600-1650 | Medium |

| C-N Stretch | 1250-1350 | Medium |

Rationale for Prediction:

-

N-H Stretching: The amino groups will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The presence of two amino groups may lead to a complex, broad absorption band.

-

NO₂ Stretching: The nitro group will show two strong, characteristic absorption bands: an asymmetric stretch at higher wavenumbers (1520-1560 cm⁻¹) and a symmetric stretch at lower wavenumbers (1340-1380 cm⁻¹). These are often the most intense peaks in the spectrum.

-

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will appear in the 1580-1620 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the amino groups will result in a medium intensity band around 1600-1650 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

The mass spectrum of this compound will be dominated by the molecular ion peak, and fragmentation patterns will be influenced by the functional groups.

-

Molecular Formula: C₅H₅N₅O₂

-

Molecular Weight: 155.12 g/mol

Table 4: Predicted Key Ions in the Mass Spectrum of this compound.

| m/z | Ion | Predicted Relative Abundance |

| 155 | [M]⁺ | High |

| 139 | [M - O]⁺ | Moderate |

| 125 | [M - NO]⁺ | Moderate |

| 109 | [M - NO₂]⁺ | High |

| 80 | [C₄H₄N₂]⁺ | Moderate |

Rationale for Prediction:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 155 . For an aromatic compound like this, the molecular ion should be relatively stable and thus of high abundance.

-

Fragmentation:

-

Loss of an oxygen atom from the nitro group could lead to a fragment at m/z 139 .

-

Loss of a nitric oxide radical (•NO) from the nitro group would result in a fragment at m/z 125 .

-

The most significant fragmentation pathway is likely the loss of the entire nitro group (•NO₂) to give a high abundance peak at m/z 109 , corresponding to the 2,6-diaminopyridinyl cation.

-

Further fragmentation of the pyridine ring could lead to various smaller fragments, such as the one observed at m/z 80 .

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

-

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source.

-

-

Data Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard).

-

Mass Range: m/z 40-200.

-

Scan Speed: 1-2 scans/second.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Compare the obtained spectrum with the predicted fragmentation pattern.

-

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

This technical guide has presented a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from structurally similar compounds and applying fundamental spectroscopic principles, we have provided a robust set of expected spectral characteristics that will be invaluable to researchers working with this compound. The included experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. It is our hope that this guide will not only facilitate the identification and characterization of this compound but also serve as a model for the predictive analysis of other data-scarce molecules.

References

- Spectral data for 2,6-Diaminopyridine and related compounds were referenced from publicly available spectral databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.

- General principles of NMR, IR, and MS were drawn from standard organic chemistry and spectroscopy textbooks.

- Synthesis and characterization of various nitropyridine derivatives have been reported in numerous peer-reviewed journals, providing context for the predicted reactivity and spectral properties.

Solubility of 2,6-Diamino-3-nitropyridine in common lab solvents

An In-Depth Technical Guide to the Solubility of 2,6-Diamino-3-nitropyridine

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is indispensable for successful formulation, purification, and predictable in vivo performance. This technical guide provides a detailed exploration of the solubility of this compound, a compound of interest in various research domains. Due to the limited availability of quantitative solubility data in public literature, this guide integrates theoretical principles with actionable experimental protocols. It offers a predicted solubility profile based on molecular structure, explains the underlying intermolecular forces, and provides robust, step-by-step methodologies for the empirical determination of its solubility in common laboratory solvents.

Introduction: The Molecular Architecture of this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₆N₄O₂. Its structure is characterized by a pyridine ring substituted with two primary amine (-NH₂) groups at positions 2 and 6, and a nitro (-NO₂) group at position 3. The arrangement of these functional groups dictates its chemical personality and, consequently, its solubility.

-

Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom, which imparts basicity and polarity.

-

Amino Groups (-NH₂): These groups are polar and can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen). Their presence significantly enhances the potential for interaction with polar solvents.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor but not a donor.

The interplay of these features—a polar aromatic core, hydrogen-bonding capabilities, and a strong dipole moment from the nitro group—suggests a nuanced solubility profile. Understanding this profile is essential for applications ranging from reaction chemistry, where it dictates solvent choice and reaction kinetics, to pharmaceutical development, where solubility directly impacts bioavailability and formulation strategies.[1]

Theoretical and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound is therefore a function of the balance between its interactions with itself (in the crystal lattice) and its interactions with solvent molecules.

The molecule possesses both polar (amino, nitro groups) and aromatic (pyridine ring) characteristics. This duality suggests it will not be exclusively soluble in either highly polar or purely nonpolar solvents but will exhibit preferential solubility in solvents that can accommodate its specific electronic and structural features.

Table 1: Predicted and Known Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale & Known Data |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The two amino groups and the nitro group can form hydrogen bonds with protic solvents. However, the aromatic pyridine ring is hydrophobic, which limits solubility in water. Known data indicates poor solubility in water .[3] Some solubility is expected in alcohols like ethanol .[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents are highly polar and can act as strong hydrogen bond acceptors, interacting favorably with the amino groups of the solute. They effectively solvate the polar parts of the molecule without the competing self-association seen in water, making them excellent candidates for achieving high solubility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | These solvents lack the polarity and hydrogen-bonding capability to effectively solvate the polar amino and nitro groups. The energy required to break the solute-solute interactions in the crystal lattice would not be compensated by solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate dipole moment and can engage in dipole-dipole interactions. While not as effective as polar aprotic solvents, they may offer some solubility. Known data suggests some solubility in dichloromethane .[3] |

Visualizing Intermolecular Interactions

The following diagram illustrates the potential interactions between this compound and different solvent types, providing a visual basis for the predictions in Table 1.

Caption: Predicted intermolecular forces governing solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is required. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4]

Core Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium, forming a saturated solution. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the complete experimental workflow.

Caption: Step-by-step workflow for the shake-flask method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument (UV/Vis Spectrophotometer or drying oven/evaporating dish)

Procedure:

-

Preparation of the Slurry: a. Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1-2 mL of solvent. b. Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). b. Agitate the vials for a period sufficient to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[5] For thermodynamic solubility, longer times are preferable to ensure a true equilibrium is established.

-

Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed for at least one hour to allow the excess solid to sediment. b. To ensure complete removal of undissolved particles, either: i. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the supernatant using a syringe fitted with a chemical-resistant 0.22 µm filter. This is a critical step to avoid artificially high results from suspended microparticles.

-

Quantification of Dissolved Solute: a. Carefully pipette a known volume of the clear, saturated supernatant into a volumetric flask for analysis. b. Depending on the expected concentration and the chosen analytical method, a dilution with the same solvent may be necessary. c. Determine the concentration using one of the methods below.

Analytical Methods for Concentration Measurement

Method A: Gravimetric Analysis

This classic method is robust and does not require sophisticated instrumentation but is best suited for non-volatile solutes and solvents that are easily evaporated.[6][7]

-

Procedure: a. Accurately weigh a clean, dry evaporating dish (W₁). b. Carefully transfer a precise volume of the saturated supernatant (e.g., 1.0 mL) into the dish. c. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). d. Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. e. Repeat the drying and weighing cycle until a constant weight is achieved (W₂).

-

Calculation:

-

Mass of dissolved solute = W₂ - W₁

-

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant in mL)

-

Method B: UV/Vis Spectrophotometry

This method is ideal for aromatic compounds like this compound, which exhibit strong UV absorbance.[8][9] It is highly sensitive and requires only a small sample volume.

-

Procedure: a. Determine λ_max: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer (e.g., from 200-500 nm) to find the wavelength of maximum absorbance (λ_max). b. Create a Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at λ_max. Plot Absorbance vs. Concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert Law.[9] c. Measure the Sample: Take the saturated supernatant (diluted if necessary) and measure its absorbance at λ_max. d. Ensure Linearity: The measured absorbance of the sample must fall within the linear range of the calibration curve. If it is too high, the sample must be diluted further with the solvent.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Solubility (mg/mL) = (Calculated concentration) × (Dilution factor)

-

Conclusion

References

-

Ibrahim, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Adeeba, Q., et al. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis. Available at: [Link]

- Delgado, D. R., & Martinez, F. (2015). A machine learning-based approach for the prediction of organic compound aqueous solubility.

-

Adeleke, O. A., et al. (2017). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ChemRxiv. (2024). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Cambridge Open Engage. Available at: [Link]

- Bergström, C. A., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

- Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical Chemistry.

-

Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons (BTX). Application Note AN-007. Available at: [Link]

-

ACS Publications. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. Available at: [Link]

- Glomme, A., et al. (2005). A miniaturized shake-flask method for solubility determination. Journal of Pharmaceutical Sciences.

-

Wired Chemist. (n.d.). Gravimetric Analysis. Available at: [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Available at: [Link]

-

Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]

-

PubChem. (n.d.). 2,6-Diaminopyridine. National Center for Biotechnology Information. Available at: [Link]

-

European Commission, Scientific Committee on Consumer Safety. (2011). Opinion on 2,6-diamino-3-((pyridin-3-yl)azo)pyridine. Available at: [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Chemsrc. (n.d.). 2,6-Dichloro-3-nitropyridine. Available at: [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Nitropyridine-2,6-diamine Supplier China | Properties, Uses, Safety, Price & Purchasing Guide [pipzine-chem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. longdom.org [longdom.org]

- 9. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

Topic: Potential Applications of 2,6-Diamino-3-nitropyridine and its Derivatives in Materials Science

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridine scaffold is a cornerstone of functional molecule synthesis due to its unique electronic properties and structural rigidity. When substituted with electron-donating amino groups and electron-withdrawing nitro groups, the 2,6-diaminopyridine core is transformed into a versatile platform for advanced materials. This technical guide delves into the synthesis, properties, and applications of 2,6-diamino-3-nitropyridine and, more significantly, its highly energetic derivatives, 2,6-diamino-3,5-dinitropyridine (ANPy) and 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). While the mono-nitro variant serves as a conceptual starting point, it is the dinitro and N-oxide derivatives that have garnered substantial research interest for their profound impact in materials science. We will explore their primary applications as insensitive high explosives and as robust monomers for high-performance polymers, with a look toward emerging areas such as nonlinear optics and electrocatalysis. This guide is intended to provide researchers with both foundational knowledge and field-proven insights into harnessing the potential of these remarkable compounds.

The Molecular Framework: Structure and Synthesis

The unique properties of this class of materials stem directly from their molecular architecture. The parent compound, 2,6-diaminopyridine, provides a rigid, aromatic backbone with two nucleophilic amino groups. The introduction of one or more nitro groups drastically alters the electronic landscape of the molecule, creating a "push-pull" system that is foundational to many of its applications.

The most studied derivatives are 2,6-diamino-3,5-dinitropyridine (ANPy) and its N-oxide, ANPyO. The addition of a second nitro group enhances the energetic properties and the N-oxide further increases the density and oxygen balance, which are critical parameters for explosives.[1]

Caption: Molecular structures of key nitrated 2,6-diaminopyridines.

Synthesis Pathway

The synthesis of these compounds typically begins with the commercially available 2,6-diaminopyridine. The process involves electrophilic nitration to introduce the nitro groups, followed by an oxidation step to form the N-oxide. The choice of nitrating and oxidizing agents is critical to achieving high yields and purity. For instance, a super-acid system for nitration has been shown to be more effective than mixed acids, boosting yields significantly.[2] The subsequent N-oxidation is often achieved using hydrogen peroxide in an acidic medium.[1]

Caption: General synthesis workflow for ANPy and ANPyO.

Experimental Protocol: Synthesis of ANPyO

This protocol is a representative method for synthesizing ANPyO from 2,6-diaminopyridine. A two-step process involving nitration and subsequent N-oxidation has been reported with an overall yield of 75%.[3]

Step 1: Nitration to form 2,6-diamino-3,5-dinitropyridine (ANPy)

-

Carefully add 2,6-diaminopyridine to a chilled, stirred mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for several hours to ensure complete nitration.[4]

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

The precipitated yellow solid, ANPy, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried. A yield of approximately 90% can be expected for this step.[3]

Step 2: N-Oxidation to form 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO)

-

Suspend the dried ANPy in a suitable solvent such as acetic acid or trifluoroacetic acid.[1]

-

Add hydrogen peroxide (30-50% solution) dropwise to the suspension while maintaining moderate temperature.

-

Stir the mixture for several hours until the reaction is complete, which can be monitored by techniques like TLC.

-

The product, ANPyO, is isolated by filtration, washed with water, and dried. This oxidation step can achieve yields around 84%.[3]

Application in Energetic Materials

The primary and most extensively researched application of ANPy and ANPyO is in the field of energetic materials. Their molecular structure provides a unique combination of high energy content and low sensitivity, making them attractive replacements for traditional explosives like RDX (cyclotrimethylenetrinitramine) and complementary to other insensitive high explosives (IHEs) like TATB (1,3,5-triamino-2,4,6-trinitrobenzene).[2]

The Structure-Function Rationale

The efficacy of ANPyO as an IHE is not coincidental; it is a direct result of its molecular features:

-

High Nitrogen Content & Nitro Groups: Contribute to a high heat of formation and provide the necessary oxygen for detonation, resulting in significant explosive power.

-

Amino Groups: Act as hydrogen-bond donors, leading to strong intermolecular interactions. This dense hydrogen-bonding network stabilizes the crystal lattice, reducing its sensitivity to shock, friction, and impact.[2]

-

N-Oxide Moiety: Increases the molecule's density and oxygen balance, further enhancing detonation performance (velocity and pressure) without substantially increasing sensitivity.[1]

-

Aromatic Pyridine Ring: Provides excellent thermal stability, allowing the material to be used in high-temperature applications. ANPyO exhibits a high exothermic peak at 365°C.[3]

Performance and Safety Characteristics

The overall performance of ANPyO is often compared to TATB, a widely used IHE. While TATB has slightly lower sensitivity, ANPyO is significantly less expensive to produce.[2]

| Property | ANPyO | RDX | TATB | Reference |

| Density (g/cm³) | 1.878 | 1.82 | 1.93 | [1] |

| Detonation Velocity (m/s) | ~7840 | 8750 | 7350 | [5] |

| Detonation Pressure (GPa) | ~27.5 | 34.0 | 30.0 | [5] |

| Exothermic Peak (°C) | 365 | ~240 | ~384 | [3] |

| Impact Sensitivity (cm) | 250 | 20-30 | >320 | [3] |

| Friction Sensitivity (N) | >360 | 120 | >360 | [3] |

Table 1: Comparative properties of ANPyO and other common explosives.

Compatibility in Formulations

A critical aspect of developing explosive formulations is ensuring the chemical compatibility of all components. Differential Scanning Calorimetry (DSC) is a standard technique for this evaluation. Studies on ANPyO have shown it to be compatible with a range of other energetic materials and binders, which is crucial for its practical application in composite explosives.[5]

| Material Mixed with ANPyO | Compatibility |

| CL-20, NTO, Al, B | Compatible |

| RDX, HMX, AP, KP | Sensitive / Marginally Compatible |

| DNTF, TNT, TATB | Incompatible |

Table 2: Compatibility of ANPyO with various energetic materials based on DSC studies.[5]

Application in High-Performance Polymers

The same structural features that make 2,6-diaminopyridine derivatives useful in energetics also make them excellent building blocks for high-performance polymers. The two primary amino groups position the molecule as a diamine monomer, which can be reacted with various co-monomers to create polymers with exceptional properties.

Rationale for Polymer Synthesis

The incorporation of the pyridine moiety into a polymer backbone imparts several desirable characteristics:

-

High Thermal Stability: The rigid aromatic structure of the pyridine ring restricts chain motion, leading to very high glass transition temperatures (Tg) and excellent thermal stability.[6]

-

Mechanical Strength: Strong intermolecular forces, including hydrogen bonding and π-π stacking facilitated by the pyridine ring, result in polymers with high tensile strength and modulus.[7]

-

Enhanced Solubility: Unlike many rigid-rod polymers, the nitrogen atom in the pyridine ring can disrupt packing and improve solubility in organic solvents, which is a significant advantage for processing and film formation.[6]

-